molecular formula C23H29N2O5P B11418366 Diethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11418366
M. Wt: 444.5 g/mol
InChI Key: YOJBFUYMZJKXLQ-UHFFFAOYSA-N
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Description

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a key functional group in many biological and industrial applications. This compound is notable for its unique structure, which includes an oxazole ring, a methoxyphenyl group, and a phenylethylamine moiety.

Preparation Methods

The synthesis of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the phosphonate group. One common synthetic route involves the reaction of 4-methoxybenzylamine with 2-phenylethylamine in the presence of a suitable catalyst to form the intermediate amine. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and phenylethylamine moieties, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE can be compared with other similar compounds, such as:

    Diethyl (4-methoxyphenyl)methylphosphonate: This compound lacks the oxazole ring and phenylethylamine moiety, making it less complex and potentially less versatile in its applications.

    Diethyl (2-phenylethyl)phosphonate: This compound lacks the methoxyphenyl and oxazole components, which may limit its biological activity and chemical reactivity.

The uniqueness of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its complex structure, which provides a diverse range of chemical and biological properties .

Properties

Molecular Formula

C23H29N2O5P

Molecular Weight

444.5 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C23H29N2O5P/c1-4-28-31(26,29-5-2)23-22(24-16-15-18-9-7-6-8-10-18)30-21(25-23)17-19-11-13-20(27-3)14-12-19/h6-14,24H,4-5,15-17H2,1-3H3

InChI Key

YOJBFUYMZJKXLQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCCC3=CC=CC=C3)OCC

Origin of Product

United States

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